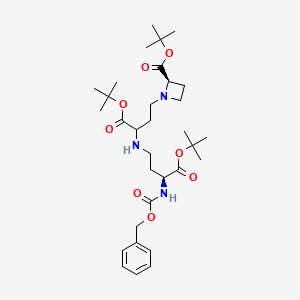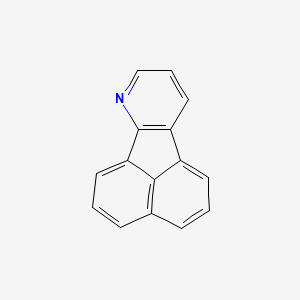
2-(Anthracen-9-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Anthracen-9-yl)thiophene is an organic compound that combines the structural features of anthracene and thiophene. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while thiophene is a sulfur-containing heterocycle. The fusion of these two moieties results in a compound with unique electronic and optical properties, making it of significant interest in materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Anthracen-9-yl)thiophene can be synthesized via the Stille coupling reaction. This method involves the coupling of a stannylated thiophene derivative with an anthracene halide in the presence of a palladium catalyst. The reaction typically proceeds under inert conditions, such as an argon atmosphere, and requires the use of solvents like tetrahydrofuran (THF) or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Anthracen-9-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the aromaticity of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while electrophilic substitution on the anthracene moiety can introduce various functional groups.
Applications De Recherche Scientifique
2-(Anthracen-9-yl)thiophene has diverse applications in scientific research:
Chemistry: It is used in the synthesis of electrochromic polymers and as a building block for π-conjugated systems.
Biology: The compound’s photophysical properties make it useful in fluorescence-based assays and imaging.
Medicine: Research is ongoing into its potential as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism by which 2-(Anthracen-9-yl)thiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient electron transfer and light absorption. In biological applications, it can interact with cellular components through π-π stacking interactions and hydrogen bonding, facilitating its use in imaging and therapy .
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion.
Anthracene-oxadiazole derivatives: Used in OLEDs for their electroluminescent properties.
9,10-Bis(phenylethynyl)anthracene: Exhibits strong blue emission and high thermal stability.
Uniqueness: 2-(Anthracen-9-yl)thiophene stands out due to its combination of anthracene and thiophene, providing a unique set of electronic and optical properties. This makes it particularly valuable in applications requiring both high fluorescence and efficient electron transport.
Propriétés
Numéro CAS |
1689-07-2 |
|---|---|
Formule moléculaire |
C18H12S |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
2-anthracen-9-ylthiophene |
InChI |
InChI=1S/C18H12S/c1-3-8-15-13(6-1)12-14-7-2-4-9-16(14)18(15)17-10-5-11-19-17/h1-12H |
Clé InChI |
XUFDQKPCBBPVEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione](/img/structure/B14760258.png)
![3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane](/img/structure/B14760260.png)


![5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14760280.png)
![(3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14760294.png)



![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)



![1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14760333.png)
